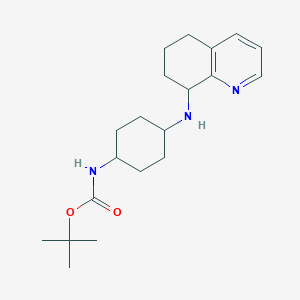
2-(2-Chloro-5-iodophenoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-iodophenoxy)ethanamine is an organic compound that features both chlorine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-iodophenoxy)ethanamine typically involves multiple steps. One common method starts with the iodination of a precursor compound, such as methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-iodophenoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-iodophenoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cellular signaling pathways and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-iodophenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s effects are mediated through these interactions, which can influence various cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-3,5-difluorophenoxy)ethanamine
- 2-(2-Chlorophenyl)ethylamine
- 2-(4-Chloro-2-fluorophenyl)ethanamine
Uniqueness
2-(2-Chloro-5-iodophenoxy)ethanamine is unique due to the presence of both chlorine and iodine atoms on the phenoxy group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H9ClINO |
|---|---|
Peso molecular |
297.52 g/mol |
Nombre IUPAC |
2-(2-chloro-5-iodophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClINO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,3-4,11H2 |
Clave InChI |
MVIZFKJBYPOMDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)OCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)







![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

